N-(3-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide
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Overview
Description
6-Bromo-N-(3-acetylphenyl)indole-2-acetamide , is a chemical compound with a complex structure. Let’s break it down:
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Indole: : This compound contains an indole ring, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyrrole ring. Indoles are found in various natural products and have diverse biological activities.
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Acetamide: : The acetamide functional group (-CONH₂) is attached to the indole ring. Acetamides are commonly used in medicinal chemistry due to their stability and ease of modification.
Preparation Methods
Synthetic Routes:
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Acylation of 6-Bromoindole: : The starting material is 6-bromoindole. It undergoes acylation with acetic anhydride or acetyl chloride to form the acetyl derivative.
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Amide Formation: : The acetylated 6-bromoindole reacts with ammonia or an amine (such as aniline) to form the amide linkage.
Industrial Production:
Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization of reaction conditions, solvent choice, and catalysts is crucial for efficiency.
Chemical Reactions Analysis
Reactions:
Substitution: The bromine atom in the 6-position can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (acetyl) can yield the corresponding alcohol.
Oxidation: Oxidation of the indole nitrogen can lead to various products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent or for other therapeutic purposes.
Biological Studies: Investigating its effects on cell signaling pathways, gene expression, and enzyme activity.
Industry: Used as a precursor for other compounds or as a building block in organic synthesis.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve interactions with specific receptors, enzymes, or cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are related indole derivatives, the unique combination of the acetyl group, bromine substitution, and indole scaffold makes N-(3-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide distinct.
Similar Compounds
- 6-Bromoindole
- N-(3-acetylphenyl)indole-2-acetamide (without bromine substitution)
Properties
Molecular Formula |
C18H15BrN2O2 |
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Molecular Weight |
371.2 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(6-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-12(22)14-3-2-4-16(9-14)20-18(23)11-21-8-7-13-5-6-15(19)10-17(13)21/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
JSQMTILAIHGSMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
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